Ethyl 4-bromo-2-fluorobenzoate Ethyl 4-bromo-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 474709-71-2
VCID: VC2271464
InChI: InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)Br)F
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol

Ethyl 4-bromo-2-fluorobenzoate

CAS No.: 474709-71-2

Cat. No.: VC2271464

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-fluorobenzoate - 474709-71-2

Specification

CAS No. 474709-71-2
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
IUPAC Name ethyl 4-bromo-2-fluorobenzoate
Standard InChI InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Standard InChI Key MVDINIAYLXTBKB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)Br)F
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)Br)F

Introduction

Chemical Structure and Properties

Ethyl 4-bromo-2-fluorobenzoate (CAS No. 474709-71-2) is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. The compound exists as an ester, with an ethyl group attached to the carboxyl functionality.

Physical and Chemical Properties

The key physical and chemical properties of Ethyl 4-bromo-2-fluorobenzoate are summarized in the following table:

PropertyValue
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
CAS Number474709-71-2
IUPAC Nameethyl 4-bromo-2-fluorobenzoate
InChI KeyMVDINIAYLXTBKB-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(C=C(C=C1)Br)F

The compound's structure incorporates a benzene ring with bromine at position 4 and fluorine at position 2, along with an ethyl ester group. This specific arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis .

Structural Characteristics

The presence of both bromine and fluorine substituents on the benzene ring imparts several important characteristics to the molecule. The bromine atom, being larger and more polarizable than fluorine, can participate in various substitution reactions, while the fluorine atom introduces electron-withdrawing effects that influence the electronic distribution within the molecule. The ethyl ester group provides a site for further functionalization through various transformations such as hydrolysis, reduction, or transesterification.

Synthesis and Preparation Methods

Ethyl 4-bromo-2-fluorobenzoate can be synthesized through several methods, with esterification of the corresponding carboxylic acid being the most common approach.

Esterification of 4-bromo-2-fluorobenzoic Acid

The primary synthetic route involves the esterification of 4-bromo-2-fluorobenzoic acid with ethanol in the presence of suitable catalysts.

Laboratory Scale Synthesis

For laboratory-scale synthesis, the following procedure is typically employed:

  • 4-bromo-2-fluorobenzoic acid is combined with ethanol in a suitable reaction vessel.

  • Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are added.

  • The reaction is conducted in dichloromethane (DCM) at room temperature.

  • After completion, the reaction mixture is purified to obtain the desired ester.

This method typically yields high-purity product suitable for research applications and further synthetic transformations.

Industrial Production Methods

In industrial settings, the production of Ethyl 4-bromo-2-fluorobenzoate employs similar chemical principles but is optimized for larger scale and efficiency:

  • The esterification reaction is conducted in continuous flow reactors rather than batch processes.

  • Automated systems are utilized to ensure consistent product quality.

  • Process conditions are optimized for higher yields and purity.

  • Purification procedures are designed for efficient recovery of the final product.

These industrial methods facilitate the production of Ethyl 4-bromo-2-fluorobenzoate in quantities needed for commercial applications while maintaining quality standards.

Chemical Reactivity and Transformations

The unique structural features of Ethyl 4-bromo-2-fluorobenzoate enable it to participate in various chemical transformations, making it valuable as a synthetic intermediate.

Types of Reactions

Ethyl 4-bromo-2-fluorobenzoate undergoes several important reaction types:

Substitution Reactions

The bromine atom at position 4 serves as a leaving group in various substitution reactions. In the presence of suitable catalysts, typically palladium-based, the bromine can be replaced by nucleophiles such as amines, thiols, or other functional groups. These reactions are particularly valuable for creating libraries of derivatives with diverse properties.

Reduction Reactions

The ester functionality can be reduced to form the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) in anhydrous ether. This transformation converts Ethyl 4-bromo-2-fluorobenzoate to 4-bromo-2-fluorobenzyl alcohol, providing access to another class of synthetic intermediates.

Oxidation Reactions

Under appropriate conditions, oxidation reactions can be performed to generate derivatives such as 4-bromo-2-fluorobenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Common Reagents and Reaction Conditions

The following table summarizes typical reagents and conditions used for transformations of Ethyl 4-bromo-2-fluorobenzoate:

Reaction TypeReagentsConditionsMajor Products
SubstitutionAmines, thiols, palladium catalystsVarious solvents, elevated temperaturesSubstituted benzoates
ReductionLiAlH4Anhydrous ether, low temperature4-bromo-2-fluorobenzyl alcohol
OxidationKMnO4, CrO3Acidic conditions4-bromo-2-fluorobenzoic acid

These reactions demonstrate the versatility of Ethyl 4-bromo-2-fluorobenzoate as a synthetic building block, enabling access to a range of functionalized derivatives.

Applications in Scientific Research and Industry

Ethyl 4-bromo-2-fluorobenzoate finds applications across multiple scientific disciplines and industrial sectors due to its unique structural features and reactivity profile.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. The presence of bromine and fluorine at specific positions on the benzene ring provides handles for selective functionalization, making it valuable in:

  • Developing synthetic methodologies for halogenated compounds

  • Creating libraries of derivatives for structure-activity relationship studies

  • Serving as a building block in multi-step synthetic routes

Pharmaceutical Research

In pharmaceutical research, Ethyl 4-bromo-2-fluorobenzoate contributes to drug discovery and development efforts:

  • It serves as a precursor in the synthesis of potential drug candidates

  • The compound is used in the study of enzyme interactions

  • Derivatives of this compound have been investigated for their biological activities

  • It functions as a building block for pharmaceuticals, including compounds used in treating prostate cancer

Agricultural and Industrial Applications

Beyond medical research, this compound has applications in:

  • Agrochemical development, where its derivatives are explored for pest control

  • Production of specialty chemicals for various industrial processes

  • Development of materials with specific properties based on halogenated aromatic compounds

Biological Activity and Enzyme Interactions

Research into the biological activity of Ethyl 4-bromo-2-fluorobenzoate reveals interesting properties relevant to biochemical and medicinal chemistry.

Enzyme Interaction Studies

Ethyl 4-bromo-2-fluorobenzoate has been utilized in biochemical assays, particularly for studying enzyme catalysis mechanisms. Its unique structure makes it valuable as a probe for investigating:

  • Esterase interactions, which are important in drug metabolism and detoxification processes

  • Enzyme binding sites and specificity

  • Structure-activity relationships in enzymatic reactions

Toxicity Considerations

Computational assessments of Ethyl 4-bromo-2-fluorobenzoate indicate a moderate toxicity potential. The carbonyl group's hydrogen bonding capabilities suggest possible interactions with biological macromolecules, which could affect its safety profile in therapeutic applications. These properties necessitate careful consideration when developing applications involving direct biological exposure.

Comparison with Similar Compounds

To better understand the unique properties and applications of Ethyl 4-bromo-2-fluorobenzoate, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds bear structural similarities to Ethyl 4-bromo-2-fluorobenzoate, each with distinct properties and applications:

CompoundStructural DifferenceKey Properties/Applications
Ethyl 2-bromo-4-fluorobenzoateReversed positions of bromine and fluorineDifferent reactivity pattern due to altered electronic distribution
4-Bromo-2-fluorobenzoic acidLacks ethyl ester groupMore acidic; serves as precursor to the ester
Ethyl 4-bromo-2-chlorobenzoateChlorine instead of fluorine at position 2Different bond strength and reactivity of the C-Cl bond versus C-F bond
Ethyl 4-bromo-5-chloro-2-fluorobenzoateAdditional chlorine at position 5More sterically hindered; altered electronic properties

Functional Differences

The functional differences between these compounds highlight the importance of substitution patterns in determining chemical reactivity and applications:

  • The position of halogen substituents affects the electronic distribution within the molecule and consequently its reactivity.

  • The specific halogens present (fluorine, chlorine, bromine) contribute different electronic and steric effects.

  • The presence or absence of the ethyl ester group determines the compound's ability to participate in certain transformations.

These comparisons demonstrate how subtle structural modifications can significantly impact a compound's properties and potential applications.

Identification and Analytical Methods

Various analytical techniques are employed to identify and characterize Ethyl 4-bromo-2-fluorobenzoate, ensuring its purity and confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable information about the compound's structure. The presence of fluorine also allows for ¹⁹F NMR analysis, which offers additional structural confirmation. Key spectral features include:

  • The ethyl group signals in ¹H NMR

  • The characteristic patterns created by the fluorine-hydrogen coupling

  • The shifts of aromatic carbon signals influenced by the halogen substituents

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. The presence of bromine creates a distinctive isotope pattern that aids in identification.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of Ethyl 4-bromo-2-fluorobenzoate and to monitor reactions involving this compound.

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